molecular formula C12H10N4OS B13879153 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

Katalognummer: B13879153
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: QGBZWDGVUDOTQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form the desired heterocyclic framework .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic framework .

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting FGFRs, which are involved in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.

Wirkmechanismus

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide involves its interaction with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide stands out due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which contribute to its unique binding properties and biological activity. This makes it a promising candidate for further development as a therapeutic agent .

Eigenschaften

Molekularformel

C12H10N4OS

Molekulargewicht

258.30 g/mol

IUPAC-Name

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

InChI

InChI=1S/C12H10N4OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,13,17)(H2,14,15,16)

InChI-Schlüssel

QGBZWDGVUDOTQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.